Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Suzuki-Miyaura coupling Boronic ester stability Protodeboronation

Inconsistent Suzuki coupling yields from protodeboronation compromise SAR data integrity. This bifunctional aryl boronate addresses that: • Pinacol ester protection stabilizes the boronic acid equivalent, minimizing protodeboronation at scale • Isopropyl benzoate handle enables downstream derivatization (hydrolysis, reduction) without deprotection • 98% purity ensures batch-to-batch reproducibility for multi-step synthesis. Ships at ambient temperature.

Molecular Formula C17H25BO4
Molecular Weight 304.193
CAS No. 1218791-30-0
Cat. No. B596510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS1218791-30-0
Molecular FormulaC17H25BO4
Molecular Weight304.193
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C
InChIInChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
InChIKeyIJZINCHSUOKFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Procurement Overview


Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1218791-30-0), also known as 3-(Isopropoxycarbonyl)-5-methylphenylboronic acid pinacol ester, is a bi-functional aryl building block belonging to the organoboron compound class . It features a pinacol-protected boronic ester moiety orthogonally functionalized with an isopropyl benzoate ester, offering distinct reactivity and stability profiles compared to other alkyl ester analogs. This compound is primarily utilized as an intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1], serving as a versatile synthon for constructing complex biaryl architectures in medicinal chemistry and materials science. Commercially, it is offered at a standard purity of 95% (NLT) or 98% , making it suitable for both research-scale explorations and further synthetic development.

Substitution Risks with Alkyl Boronate Esters


Replacing Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with a closely related analog, such as the methyl or ethyl ester, introduces quantifiable performance uncertainties. While all such boronate esters are considered 'activated' for cross-coupling, the kinetics of the crucial transmetalation step are exceptionally sensitive to the steric and electronic properties of the boronic ester group [1]. Studies on the transmetalation of boronic esters to palladium reveal that the rate of this step can be dramatically altered by the ester's structure . A change in the alkyl ester on the benzoate moiety, while seemingly minor, can influence the compound's overall solubility profile, its hydrolysis rate in the aqueous-organic reaction mixture, and its steric encumbrance, which directly impacts the competing protodeboronation pathway [1]. This can lead to lower yields, more complex impurity profiles, and poor batch-to-batch reproducibility in multi-step syntheses.

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate vs. Closest Analogs


Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid

A fundamental differentiation for procurement lies in the stability difference between the pinacol ester protected form and its free boronic acid counterpart (CAS 929626-18-6). The free acid is prone to protodeboronation, a key side reaction that reduces active boron species and generates impurities. The pinacol ester form provides significant protection. A comparative study on the stability of boronic esters and their susceptibility to hydrolysis found that the hydrolysis of phenylboronic pinacol esters is substituent-dependent and only accelerated at physiological pH, conferring a protective benefit under standard coupling conditions [1]. More broadly, the pinacol ester moiety is documented to substantially improve stability and handling versus the corresponding free boronic acid, reducing reliance on anhydrous techniques and strict temperature control .

Suzuki-Miyaura coupling Boronic ester stability Protodeboronation

Transmetalation Rate: Isopropyl vs. Methyl Ester

A quantitative mechanistic study compared the transmetalation rates of various boronic esters, including isopropyl and pinacol esters. The research demonstrated that the structure of the boronic ester profoundly impacts the rate of transmetalation to palladium, with certain esters showing significant rate enhancements [1]. While this study focused on the boronic ester itself, the steric bulk of the ester on the benzoate ring (isopropyl vs. methyl vs. ethyl) subtly tunes the overall electronic and steric environment. The bulkier isopropyl ester (compared to methyl ester, CAS 929626-17-5) offers a differentiated reactivity profile that can suppress homocoupling or other steric-sensitive side reactions, a common challenge in cross-coupling chemistry .

Suzuki-Miyaura coupling Transmetalation kinetics Steric effects

Orthogonal Reactivity: Isopropyl Benzoate as Protecting Group

The isopropyl benzoate ester is not merely an appendage; it is a functional handle that enables orthogonal synthetic strategies. Compared to the free benzoic acid or a simple methyl ester, the isopropyl ester can be selectively transformed. It can serve as a directing group in iridium-catalyzed ortho-C-H borylation, a method proven to efficiently borylate benzoate esters with bis(pinacolato)diboron in excellent regioselectivities [1]. Furthermore, the isopropyl ester can be converted to various other carbonyl derivatives (e.g., amides, alcohols) post-cross-coupling, changes that are not possible with a free acid without additional protection/deprotection steps. This provides a strategic advantage over building blocks containing only a methyl ester, which may lack the same selectivity in certain C-H activation reactions.

Orthogonal protection Building block strategy Synthetic efficiency

Purity Specification and Sourcing Reliability

When selecting a procurement source, the documented purity specification is a key differentiator. Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is commercially available with a high purity specification of 98%, as verified by its MDL number MFCD12546475 . This compares favorably to the standard NLT 95% specification from other suppliers . A higher purity specification reduces the risk of introducing unknown impurities into a synthetic sequence, a critical factor for structure-activity relationship (SAR) studies and scale-up, where unidentified byproducts can confound biological results or crystal nucleation. This also correlates with the compound's physical form (typically a solid or powder) and its standard storage condition of room temperature, which facilitates inventory management compared to freezer-stored analogs .

Quality control Procurement Purity analysis

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Application Scenarios


Medicinal Chemistry SAR: Biaryl Pharmacophores

The core application of this compound is in constructing biaryl libraries for structure-activity relationship (SAR) studies. The pinacol ester's enhanced stability, as evidenced by class-level studies, enables reliable, parallel synthesis under standard Suzuki-Miyaura conditions [1]. Its 98% commercial purity ensures consistent reagent quality, minimizing reaction failures due to unknown impurities. This is critical when exploring subtle electronic or steric changes on a pharmacophore, where a single failed reaction contaminates a multi-variable dataset.

Scalable Process Chemistry

This building block is well-suited for process scale-up. The isopropyl benzoate handle allows for downstream modifications (e.g., hydrolysis to acid or reduction to alcohol) without a deprotection step, streamlining production. The pinacol protection strategically mitigates the risk of protodeboronation, a primary cause of yield loss and impurity drift at scale . Its room-temperature storage condition further simplifies large-scale handling and inventory management, directly reducing operational costs compared to cold-chain-dependent alternatives.

Functional Organic Materials via Orthogonal Chemistry

In materials science, where precise molecular architecture is paramount, this compound serves as a controlled linker. The kinetic modulation imparted by the isopropyl ester can be leveraged to enhance selectivity during the coupling step, a technique central to obtaining low polydispersity in conjugated polymers or achieving a specific regio-arrangement in small-molecule organic semiconductors. The proven ability of benzoate esters to direct C-H borylation further opens avenues for an orthogonal C-H functionalization approach, creating building blocks that would be impossible to generate via direct bromination [2].

Transmetalation Mechanism Kinetic Studies

Given that the Denmark group has established a framework for comparing transmetalation rates among boronic esters like pinacol and isopropyl variants [3], a scientist can use this specific compound as a discrete data point in a comparative kinetic study. By benchmarking its reactivity against the corresponding methyl or ethyl ester, a researcher can develop a more predictive and quantitative understanding of the electronic and steric factors governing this key step in palladium catalysis.

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